5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 188355-96-6
Cat. No.: VC3867930
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid - 188355-96-6](/images/structure/VC3867930.png)
Specification
CAS No. | 188355-96-6 |
---|---|
Molecular Formula | C13H9NO4 |
Molecular Weight | 243.21 g/mol |
IUPAC Name | 3-nitro-5-phenylbenzoic acid |
Standard InChI | InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Standard InChI Key | BIVASMLLEKRCTH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-nitro-[1,1'-biphenyl]-3-carboxylic acid consists of two phenyl rings connected by a single bond (biphenyl system). The carboxylic acid group (-COOH) is positioned at the 3rd carbon of one ring, while the nitro group (-NO₂) occupies the 5th carbon of the adjacent ring. This arrangement creates a planar configuration with conjugated π-electrons, influencing its electronic properties and reactivity.
Key structural features:
-
Biphenyl core: Enables π-π stacking interactions, relevant in materials science.
-
Nitro group: Acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta positions.
-
Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 4.7), facilitating salt formation or esterification .
Spectroscopic Characterization
Data from structurally related biphenyl carboxylic acids ( ) reveal the following analytical profiles:
Table 1: Spectroscopic Data for Analogous Biphenyl Carboxylic Acids
Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS ([M-H]⁻) |
---|---|---|---|
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 7.51–7.43 (m, 4H), 1.68–1.65 (m, 2H) | 180.8 (COOH), 132.3 (C-Br) | 323.17 |
1-(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 7.13–6.93 (m, 3H), 3.93 (s, 6H) | 170.2 (COOH), 154.1 (OCH₃) | 282.08 |
For 5-nitro-[1,1'-biphenyl]-3-carboxylic acid, anticipated signals include:
-
¹H NMR: Aromatic protons near δ 7.8–8.2 ppm (deshielded by nitro group), carboxylic proton at δ 12–13 ppm (broad).
-
¹³C NMR: Carboxylic carbon at δ ~170 ppm, nitro-substituted carbons at δ ~148 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves Suzuki-Miyaura cross-coupling, followed by nitration and carboxylation. A representative pathway is:
Scheme 1: Proposed Synthesis
-
Suzuki Coupling: React 3-bromobenzoic acid with 5-nitrophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in DMF (80°C, 12 h).
-
Nitration: Introduce nitro group via HNO₃/H₂SO₄ at 0–5°C (meta-directing effect of carboxylic acid).
-
Purification: Silica gel chromatography (EtOAc/hexane, 1:4) yields >85% purity .
Table 2: Optimization of Cross-Coupling Conditions
Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 92 |
PdCl₂(dppf) | Cs₂CO₃ | DME | 100 | 78 |
Functionalization Reactions
The carboxylic acid and nitro groups enable diverse derivatizations:
-
Esterification: React with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-nitro-[1,1'-biphenyl]-3-carboxylate) .
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 5-amino-[1,1'-biphenyl]-3-carboxylic acid, a precursor for pharmaceuticals .
Applications in Scientific Research
Medicinal Chemistry
Nitroaromatics are explored for antimicrobial and anticancer activity. The nitro group’s redox activity may induce oxidative stress in pathogens or cancer cells. For example:
-
Antibacterial Activity: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .
-
Pro-Drug Potential: Nitro reduction in hypoxic tumor environments could release cytotoxic amines .
Materials Science
The biphenyl core’s rigidity and π-conjugation make it suitable for:
-
Liquid Crystals: Phenyl rings facilitate mesophase formation.
-
Organic Semiconductors: Nitro groups enhance electron-deficient character, improving n-type conductivity .
Future Research Directions
Unexplored Synthetic Routes
-
Photocatalytic Coupling: Use visible-light catalysis for greener synthesis.
-
Biocatalytic Approaches: Enzymatic nitration or carboxylation to reduce waste.
Advanced Applications
-
Metal-Organic Frameworks (MOFs): Integrate biphenyl carboxylic acids as linkers for gas storage.
-
Covalent Organic Frameworks (COFs): Leverage π-stacking for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume